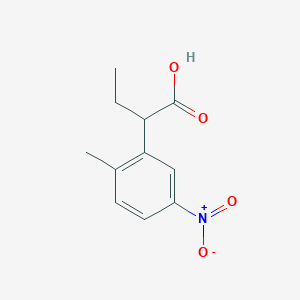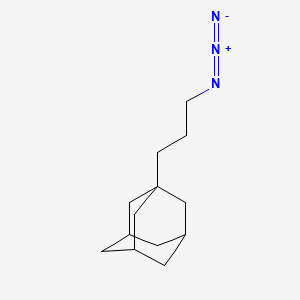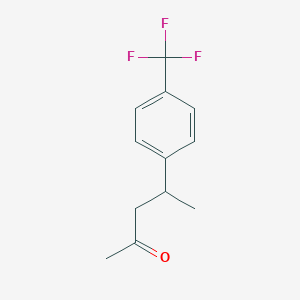
4-(4-(Trifluoromethyl)phenyl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Trifluoromethyl)phenyl)pentan-2-one is an organic compound with the molecular formula C12H13F3O It is a derivative of valerophenone and features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenyl)pentan-2-one typically involves the following steps:
Preparation of p-trifluoromethyl benzoyl chloride: This is achieved by reacting p-trifluoromethyl benzoic acid with thionyl chloride through chlorination.
Preparation of 1-halo-4-methoxyl butane: This involves the halogenation of 4-methoxyl butane.
Formation of Grignard reagent: The reaction of 1-halo-4-methoxyl butane with magnesium metal produces the Grignard reagent.
Final coupling reaction: The Grignard reagent is then reacted with p-trifluoromethyl benzoyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(4-(Trifluoromethyl)phenyl)pentan-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pentan-2-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in its functional groups and overall structure.
1-(4-Trifluoromethylphenyl)pentan-1-one: A closely related compound with similar chemical properties and applications.
Eigenschaften
Molekularformel |
C12H13F3O |
|---|---|
Molekulargewicht |
230.23 g/mol |
IUPAC-Name |
4-[4-(trifluoromethyl)phenyl]pentan-2-one |
InChI |
InChI=1S/C12H13F3O/c1-8(7-9(2)16)10-3-5-11(6-4-10)12(13,14)15/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
RPFCNBLAYZFQQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C)C1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
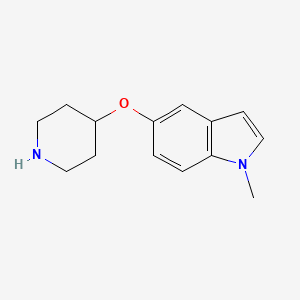
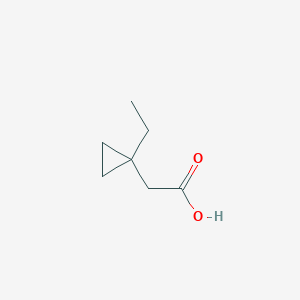





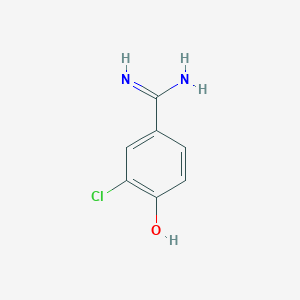
![3-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13604963.png)
